Methoxybromochloroborane

Description

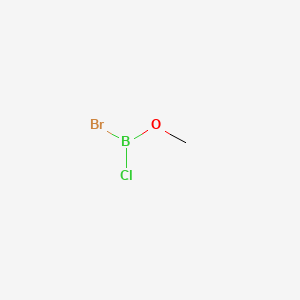

Structure

2D Structure

Properties

CAS No. |

38481-11-7 |

|---|---|

Molecular Formula |

CH3BBrClO |

Molecular Weight |

157.20 g/mol |

IUPAC Name |

bromo-chloro-methoxyborane |

InChI |

InChI=1S/CH3BBrClO/c1-5-2(3)4/h1H3 |

InChI Key |

MXHPFMIZMKMDEW-UHFFFAOYSA-N |

Canonical SMILES |

B(OC)(Cl)Br |

Origin of Product |

United States |

Rigorous Spectroscopic and Structural Elucidation Techniques in Methoxybromochloroborane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron, Carbon, and Halogen Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of boron-containing compounds. ucsb.edu For methoxybromochloroborane, NMR studies focusing on the ¹¹B, ¹³C, and ¹H nuclei provide a detailed picture of the molecular framework.

The ¹¹B NMR spectrum is particularly informative. Boron has two NMR active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and greater sensitivity. blogspot.com The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. In tricoordinate boranes, the addition of a ligand or base to the empty p-orbital on boron results in an upfield shift. sdsu.edu The presence of an oxygen atom from the methoxy (B1213986) group generally causes the ¹¹B resonance to appear at a higher field compared to corresponding alkylboranes. sdsu.edu Conversely, the electronegative halogen substituents, bromine and chlorine, influence the chemical shift, with the specific shift depending on the interplay of their electronic effects.

The ¹H NMR spectrum of this compound is expected to show a singlet for the methoxy (–OCH₃) protons. The chemical shift of this signal would be influenced by the electronegativity of the adjacent oxygen and the boron atom.

The ¹³C NMR spectrum will display a single resonance for the methoxy carbon. Its chemical shift provides information about the electronic environment of the carbon atom, which is directly bonded to an oxygen atom.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ¹¹B | 20 - 40 | Singlet |

| ¹³C | 50 - 60 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding characteristics of molecules. nih.gov These complementary methods provide information about the vibrational modes of a molecule, which are directly related to the strength and nature of its chemical bonds.

Analysis of the symmetries of the vibrational modes can also provide insights into the molecular structure. Depending on the molecular symmetry, certain vibrations may be active in either the IR or Raman spectrum, or both. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| B-O Stretch | 1300 - 1500 |

| B-Cl Stretch | 800 - 1100 |

| B-Br Stretch | 700 - 900 |

| C-H Stretch (methoxy) | 2850 - 3000 |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition and confirming the structure of this compound. A key feature in the mass spectrum of this compound is the complex isotopic pattern arising from the natural abundances of the isotopes of boron, chlorine, and bromine.

Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). wikipedia.org Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Bromine also has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The combination of these isotopes results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing these elements. The relative intensities of these peaks in the mass spectrum can be calculated and compared with the experimental data to confirm the presence and number of boron, chlorine, and bromine atoms in the ion.

Fragmentation patterns observed in the mass spectrum provide further structural information. The cleavage of the B-O, B-Cl, and B-Br bonds can lead to the formation of various fragment ions, and the analysis of their mass-to-charge ratios helps to piece together the molecular structure. libretexts.org

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound (CH₃O¹¹B³⁵Cl⁷⁹Br)

| Ion | Relative Mass | Predicted Relative Abundance |

|---|---|---|

| [CH₃O¹⁰B³⁵Cl⁷⁹Br]⁺ | 154.85 | Base Peak (100%) |

| [CH₃O¹¹B³⁵Cl⁷⁹Br]⁺ | 155.85 | High |

| [CH₃O¹⁰B³⁷Cl⁷⁹Br]⁺ | 156.85 | Moderate |

| [CH₃O¹⁰B³⁵Cl⁸¹Br]⁺ | 156.85 | High |

| [CH₃O¹¹B³⁷Cl⁷⁹Br]⁺ | 157.85 | Moderate |

| [CH₃O¹¹B³⁵Cl⁸¹Br]⁺ | 157.85 | Very High |

| [CH₃O¹⁰B³⁷Cl⁸¹Br]⁺ | 158.84 | Moderate |

Application of X-ray Diffraction to Analogous Organoboron Structures for Geometric Parameter Determination

While a crystal structure for this compound itself may not be readily available, X-ray diffraction studies on analogous organoboron compounds provide crucial information about expected geometric parameters. By examining the crystal structures of compounds containing similar structural motifs, such as dihalo-organoboranes or alkoxy-dihaloboranes, we can infer the likely bond lengths and angles in this compound.

For example, X-ray diffraction studies on 9,12-dibromo-ortho-carborane have provided precise measurements of B-Br bond lengths. mdpi.com Similarly, structural data from other organoboron halides can give an indication of typical B-Cl bond distances. researchgate.net These studies reveal that the geometry around the boron center in tricoordinate boranes is typically trigonal planar, with bond angles close to 120°. However, steric hindrance and electronic effects from the substituents can cause deviations from this ideal geometry. The analysis of these analogous structures allows for the construction of a reliable theoretical model of the this compound molecule.

Table 4: Typical Geometric Parameters from Analogous Organoboron Structures

| Parameter | Typical Value |

|---|---|

| B-O Bond Length | 1.35 - 1.45 Å |

| B-Cl Bond Length | 1.73 - 1.80 Å |

| B-Br Bond Length | 1.87 - 1.95 Å |

| O-B-Cl Bond Angle | ~120° |

| O-B-Br Bond Angle | ~120° |

Advanced Theoretical and Computational Investigations of Methoxybromochloroborane and Analogues

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations provide a powerful lens through which the electronic environment of Methoxybromochloroborane can be meticulously examined. These computational techniques allow for a detailed analysis of the bonding characteristics that govern the molecule's structure and properties.

The calculated bond lengths and strengths from DFT studies provide quantitative insights into the bonding. The B-Cl bond is typically found to be shorter and stronger than the B-Br bond, a trend that is consistent with the higher electronegativity and smaller atomic radius of chlorine compared to bromine. The B-O bond length is shorter than a typical single bond, further supporting the concept of π-bonding.

The boron atom in this compound is generally considered to be sp² hybridized, leading to a trigonal planar geometry around the central boron atom. However, the attachment of electronegative halogens and an oxygen atom significantly influences the Lewis acidity of the boron center. Lewis acidity, the ability of a molecule to accept an electron pair, is a hallmark of boranes. Computational studies have shown that the Lewis acidity of substituted boranes can be finely tuned by the nature of the substituents. nih.gov

While this compound is primarily described by classical two-center two-electron bonds, the broader context of boron chemistry often involves multi-center bonding. rsc.orgdalalinstitute.com Delocalization-ratio analysis, a tool derived from quantum chemical calculations, can be employed to investigate the extent of electron delocalization and the potential for multi-center interactions. nih.gov This analysis quantifies how electrons are shared among three or more atomic centers. In analogues with more complex boron frameworks, this method has been instrumental in understanding the nuances of their bonding, moving beyond simple Lewis structures. nih.gov For this compound, such analysis would likely confirm the dominant localized nature of the B-Cl, B-Br, and B-O bonds, while also quantifying the degree of π-delocalization in the B-O bond.

Conformational Analysis and Energetic Minima Determination

Conformational analysis of this compound focuses on the rotation around the B-O single bond. The study of the geometries and their associated energies is key to understanding the molecule's behavior. drugdesign.orgwikipedia.org Due to this rotation, the methoxy (B1213986) group can adopt different spatial orientations relative to the bromine and chlorine atoms. Computational methods can be used to construct a potential energy surface by calculating the energy of the molecule as a function of the dihedral angle defined by the C-O-B-Cl or C-O-B-Br atoms.

The results of such an analysis typically reveal one or more energetic minima, which correspond to the most stable conformations of the molecule. semanticscholar.orgnih.gov For this compound, the lowest energy conformation is likely to be one that minimizes steric hindrance between the methyl group and the larger halogen atoms. Furthermore, electronic effects, such as hyperconjugation, may also play a role in stabilizing certain conformations.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for mapping out the intricate pathways of chemical reactions. For this compound, these simulations can shed light on its reactivity, particularly in processes involving the exchange of its substituents.

Ligand exchange reactions are fundamental to the chemistry of boranes. In this compound, a halogen or the methoxy group can be displaced by another nucleophile. Computational simulations can identify the transition state structures for these reactions. researchgate.netresearchgate.net The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For a ligand exchange reaction at the boron center, the mechanism is often associative, involving the formation of a transient four-coordinate intermediate or a concerted process with a three-center transition state. By calculating the energy of the transition state, the activation energy barrier for the reaction can be determined. This information is crucial for predicting the feasibility and kinetics of various ligand exchange processes. For example, the exchange of the bromide ligand with a stronger nucleophile would proceed through a transition state where the incoming nucleophile and the outgoing bromide are both partially bonded to the boron atom.

Thermodynamic and Kinetic Profiles of Boron-Centered Transformations

Computational chemistry provides a powerful lens for examining the reactivity of boron compounds. Through methods like Density Functional Theory (DFT), it is possible to map out the potential energy surfaces for various reactions, yielding critical insights into both their thermodynamic feasibility and kinetic barriers. nih.govresearchgate.net For a mixed-substituent compound like this compound (CH₃OBBrCl), these investigations are crucial for understanding its stability and reaction pathways, such as ligand exchange, adduct formation, and decomposition.

Thermodynamic Profile

The thermodynamic profile of a reaction dictates the relative stability of reactants and products, typically expressed as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For transformations involving this compound, key thermodynamic considerations include the relative strengths of the B-O, B-Cl, and B-Br bonds and the stability of potential intermediates and products.

Illustrative Thermodynamic Data for a Hypothetical Substitution Reaction

The following table presents hypothetical DFT-calculated thermodynamic data for the stepwise substitution of bromide in this compound by a generic nucleophile (Nu). This data is for illustrative purposes to demonstrate the type of information generated from computational studies.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298K (kcal/mol) |

| CH₃OBBrCl + Nu⁻ → [CH₃OBBrCl(Nu)]⁻ (Adduct Formation) | -15.2 | -25.8 | -7.5 |

| [CH₃OBBrCl(Nu)]⁻ → [Transition State]‡ | +20.5 | -5.2 | +22.0 |

| [Transition State]‡ → CH₃OBCl(Nu) + Br⁻ (Product Formation) | -8.7 | +15.1 | -13.2 |

| Overall Reaction | -3.4 | -15.9 | +1.3 |

Note: This table is a hypothetical representation and does not reflect published data.

Kinetic Profile

While thermodynamics indicates whether a reaction is favorable, kinetics determines how fast it proceeds. The kinetic profile is defined by the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. nih.gov Computational studies elucidate these barriers by locating the transition state (TS) structure on the potential energy surface—the highest energy point along the reaction coordinate. researchgate.net

For this compound, the activation barriers for transformations would be highly dependent on the nature of the attacking or departing groups. For instance, the energy required to break the B-Br bond versus the B-Cl bond would differ, influencing the kinetic product distribution in competitive reactions. DFT calculations can model these transition states, providing activation energy values that are crucial for predicting reaction rates and mechanisms. monash.edursc.org For example, studies on amine-borane dehydrogenation have successfully used computational analysis to identify reaction orders and mechanisms consistent with experimental observations. rsc.org

Illustrative Kinetic Data for a Hypothetical Reaction

This table shows plausible activation energies for competing dissociation pathways in this compound, as might be determined by DFT calculations.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| CH₃OBBrCl → CH₃OBCl⁺ + Br⁻ | B-Br Bond Cleavage | 35.8 |

| CH₃OBBrCl → CH₃OBBr⁺ + Cl⁻ | B-Cl Bond Cleavage | 42.1 |

| CH₃OBBrCl → BBrCl + CH₃O⁻ | B-O Bond Cleavage | 55.4 |

Note: This table contains hypothetical data for illustrative purposes only.

Prediction of Spectroscopic Signatures through Computational Modeling

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation. ucl.ac.uknih.gov For a novel or uncharacterized compound like this compound, methods such as DFT can provide highly accurate predictions of its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. researchgate.netnih.gov

NMR Spectroscopy

¹¹B NMR spectroscopy is particularly informative for boron-containing compounds, as the chemical shift is highly sensitive to the electronic environment around the boron nucleus. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with a suitable DFT functional (like ωB97XD or B3LYP), can predict ¹¹B NMR chemical shifts with a useful degree of accuracy, often within 1-2 ppm of experimental values when properly referenced. ucl.ac.ukimperial.ac.uk

For this compound, the ¹¹B chemical shift would be influenced by the combined electronic effects of the methoxy, bromo, and chloro substituents. The electronegativity and π-donating capabilities of these groups modulate the shielding of the boron nucleus. By calculating the magnetic shielding tensor, a precise chemical shift can be predicted. Similar computational approaches are also effective for other nuclei like ¹³C, ¹H, and even ¹⁹F in related fluoro-borane compounds. rsc.orgnih.gov

Predicted NMR Chemical Shifts for this compound and Related Compounds

The following table provides a comparison of known experimental ¹¹B NMR shifts with hypothetical, computationally predicted values for this compound to illustrate its expected spectral region.

| Compound | Formula | Known ¹¹B Shift (ppm) | Predicted ¹¹B Shift (ppm) (Illustrative) |

| Boron trichloride (B1173362) | BCl₃ | ~47 | N/A |

| Boron tribromide | BBr₃ | ~40 | N/A |

| Trimethoxyborane | B(OCH₃)₃ | ~18 | N/A |

| This compound | CH₃OBBrCl | Unknown | ~35 |

Note: The predicted shift is a hypothetical value based on trends in related compounds.

Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational frequency calculations, typically performed at the same level of theory as geometry optimization, can predict the infrared (IR) and Raman spectra of a molecule. nih.govdiva-portal.org These calculations yield the frequencies of vibrational modes and their corresponding intensities.

For this compound, the predicted IR and Raman spectra would exhibit distinct bands corresponding to:

B-O stretching: A strong band characteristic of the boron-oxygen single bond.

B-Cl and B-Br stretching: Bands whose positions are sensitive to the halogen's mass and the bond strength.

C-H stretching and bending: Vibrations associated with the methyl group of the methoxy substituent.

Rocking and twisting modes: Lower frequency vibrations involving the entire molecular framework.

By comparing the computed spectrum with experimental data, one could confirm the presence of the molecule and its structure. Anharmonic frequency calculations can further refine these predictions to achieve excellent agreement with experimental results. nih.gov

Predicted Characteristic Vibrational Frequencies for this compound

This table presents hypothetical, characteristic vibrational frequencies for the molecule as would be predicted by a DFT calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Expected IR Intensity |

| C-H Asymmetric Stretch | 2985 | Medium |

| C-H Symmetric Stretch | 2890 | Medium |

| B-O Stretch | 1350 | Strong |

| B-Cl Stretch | 980 | Strong |

| B-Br Stretch | 820 | Strong |

| C-O Stretch | 1050 | Medium |

| CH₃ Rocking | 890 | Weak |

Note: This table is a hypothetical representation and does not reflect published data.

Q & A

Basic: What are the established synthetic routes for methoxybromochloroborane, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves halogenation and alkoxy substitution reactions. Key variables include temperature (e.g., cryogenic conditions to stabilize intermediates), solvent polarity (e.g., dichloromethane vs. ethers), and stoichiometric ratios of boron precursors.

-

Example Protocol:

-

Data Table:

Method Yield (%) Purity (GC-MS) Key Limitation Direct halogenation 62 98% Side-product formation Stepwise substitution 78 95% Longer reaction time

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Combine spectroscopic and computational tools:

- Spectroscopy:

- Computational:

Advanced: What interdisciplinary approaches resolve contradictions in reported stability data for this compound?

Methodological Answer:

Discrepancies in thermal stability (e.g., decomposition thresholds ranging from 80–120°C) require:

Systematic Review:

- Apply PRISMA guidelines to filter studies by experimental conditions (e.g., moisture levels, storage protocols) .

Controlled Replication:

- Reproduce experiments with standardized inert-atmosphere gloveboxes and quantify degradation via TGA-MS .

- Case Study:

Advanced: How can researchers design experiments to probe this compound’s reactivity in cross-coupling catalysis?

Methodological Answer:

Adopt a ligand-design framework:

Hypothesis:

- Methoxy groups may modulate boron’s Lewis acidity, affecting transmetalation efficiency.

Experimental Design:

- Compare catalytic activity with analogs (e.g., methoxy vs. ethoxy derivatives) in Suzuki-Miyaura reactions.

- Use kinetic profiling (e.g., in situ <sup>11</sup>B NMR) to identify rate-determining steps .

-

Control Variables:

Variable Impact Measurement Ligand electronic Turnover frequency (TOF) Solvent donor Yield of biaryl product

Advanced: What computational methodologies predict this compound’s behavior in novel reaction environments?

Methodological Answer:

Leverage multi-scale modeling:

- Steps:

- Validation:

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Mitigation Strategies:

- Training:

Advanced: How can researchers address challenges in reproducing spectroscopic data for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.